molecular formula C10H10N2O2S B3113242 Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate CAS No. 194546-13-9

Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B3113242
CAS No.: 194546-13-9
M. Wt: 222.27 g/mol
InChI Key: QBCRXGHRXHVKQS-UHFFFAOYSA-N
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Description

Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific biological data for this exact analogue is not fully established, its core structure is a high-value scaffold for developing new therapeutic agents. Pyrazole-thiophene hybrids are extensively researched for their diverse pharmacological activities, which can include antibiofilm properties against strains like Staphylococcus aureus and potential applications as nonlinear optical (NLO) materials . The molecular framework, incorporating both pyrazole and thiophene rings, serves as a crucial precursor in synthesizing more complex molecules. It is frequently utilized in Pd-catalyzed Suzuki–Miyaura cross-coupling reactions to create diverse libraries of arylated derivatives for structure-activity relationship (SAR) studies . The compound's ester and pyrazole functional groups offer multiple sites for further chemical modification, making it a valuable building block for drug discovery programs and the development of advanced functional materials . Researchers employ this and related structures to probe new mechanisms of action and develop novel inhibitors. For Research Use Only. This product is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5-thiophen-2-yl-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)7-6-11-12-9(7)8-4-3-5-15-8/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCRXGHRXHVKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate typically involves the condensation of thiophene derivatives with pyrazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with an α-cyano ester and sulfur under basic conditions . Another method involves the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide to form thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could be due to the disruption of bacterial cell membranes . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound (Target Compound) Thiophen-2-yl at C5, ethyl ester at C4 C₁₀H₁₀N₂O₂S 222.07 (calculated) Potential electronic conjugation via thiophene; synthetic intermediate for bioactive molecules
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate Cyano at C5, phenyl at N1 C₁₃H₁₁N₃O₂ 241.25 High polarity due to cyano group; used in safety studies
Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate 4-Bromophenyl at C5 C₁₂H₁₁BrN₂O₂ 295.13 Enhanced lipophilicity; intermediate for cross-coupling reactions
Ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 4-Aminophenyl at N1, CF₃ at C5 C₁₃H₁₂F₃N₃O₂ 299.25 Bioactive precursor; nitro reduction studies
Ethyl 3,5-dimethyl-1-{5-[3-(trifluoromethyl)benzamido]pyridin-2-yl}-1H-pyrazole-4-carboxylate CF₃-benzamido-pyridinyl at N1, methyl at C3/C5 C₂₁H₁₉F₃N₄O₃ 432.40 Designed for target-specific interactions (e.g., enzyme inhibition)
Ethyl 5-amino-1-(5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbonyl)-1H-pyrazole-4-carboxylate Benzofuran-pyrazole hybrid C₂₄H₂₀N₄O₄ 428.44 Antimicrobial activity; IR-confirmed carbonyl functionality

Structural and Electronic Differences

  • Thiophene vs. Aryl Substituents: The thiophen-2-yl group in the target compound provides sulfur-based electron-richness and π-conjugation, contrasting with the electron-withdrawing cyano (in ) or bromophenyl (in ) groups. This difference influences reactivity in cross-coupling reactions and solubility profiles .
  • Trifluoromethyl (CF₃) Groups: Compounds like Ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate exhibit enhanced metabolic stability and bioavailability due to the CF₃ group’s hydrophobicity and electronegativity .
  • Hybrid Systems : Derivatives incorporating benzofuran () or benzothiazole () moieties demonstrate expanded bioactivity, likely due to increased planarity and hydrogen-bonding capabilities.

Biological Activity

Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₀N₂O₂S, with a molecular weight of approximately 222.26 g/mol. The compound features a pyrazole ring substituted with a thiophenyl group, which contributes to its unique chemical and biological properties.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various pathogens, including bacteria and fungi.

  • Minimum Inhibitory Concentration (MIC): Research indicates that derivatives of pyrazole, including this compound, have MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition: The compound also demonstrates the ability to inhibit biofilm formation, which is crucial in preventing chronic infections .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various models.

  • Mechanism of Action: Its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response .
  • Experimental Evidence: In vivo studies using carrageenan-induced inflammation models have shown promising results, suggesting that modifications at the pyrazole scaffold can enhance anti-inflammatory activity .

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties.

  • Cell Line Studies: Preliminary investigations indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, certain pyrazole derivatives have shown growth inhibition percentages ranging from 43.9% to 56% across different cancer types .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds.

Compound NameStructure FeaturesUnique Properties
Ethyl 5-amino-1H-pyrazole-4-carboxylateAmino group at position 5Enhanced solubility and potential for biological activity
Ethyl 1-(2-thienyl)-3-methylpyrazoleMethyl group at position 3Exhibits different antimicrobial properties
Ethyl 5-(benzothiazol-2-yl)-1H-pyrazole-4-carboxylateBenzothiazole substitutionNotable antitumor activity

The distinct combination of thiophene and pyrazole rings in this compound imparts unique biological properties that warrant further investigation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

  • Synthesis Methodologies: Various synthetic routes have been developed for creating this compound, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce reaction times .
  • Biological Evaluation: A study evaluated the anti-inflammatory effects using a rat paw edema model, confirming significant activity for certain derivatives compared to controls .
  • Insecticidal Activity: Some findings suggest potential insecticidal properties against specific pests, indicating its possible application as an eco-friendly insecticide .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterTypical RangeImpact on Yield/PurityReference
Solvent SystemEthanol, THF/WaterHigher polarity improves cyclization
Catalyst (Click Rx)CuSO₄ + Sodium Ascorbate0.2–1.0 equiv for CuAAC
PurificationFlash ChromatographyCH₂Cl₂/MeOH (0–10% gradient)

Q. Table 2: Key Spectral Data

TechniqueDiagnostic SignalsReference
¹H NMR (DMSO-d₆)δ 13.90 (s, pyrazole N-H), δ 8.56 (s, thiophene H)
IR (ATR)1711 cm⁻¹ (ester C=O), 3157 cm⁻¹ (N-H stretch)
HRMS-FAB[M+H]⁺ m/z 264.1455 (C₁₂H₁₈N₅O₂)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
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Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate

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